molecular formula C26H36N2O4 B1669716 O-Desmethylverapamil (D-703) CAS No. 67018-80-8

O-Desmethylverapamil (D-703)

Cat. No. B1669716
CAS RN: 67018-80-8
M. Wt: 440.6 g/mol
InChI Key: WLKVZSXOMGNZLB-UHFFFAOYSA-N
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Description

O-Desmethylverapamil (D-703) is a metabolite of Verapamil and is only found in individuals that have used or taken Verapamil . It belongs to the family of Phenylbutylamines .


Molecular Structure Analysis

The molecular formula of O-Desmethylverapamil (D-703) is C26H36N2O4 . Its molecular weight is 440.6 g/mol . The IUPAC name is 5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(4-hydroxy-3-methoxyphenyl)-2-propan-2-ylpentanenitrile .

Scientific Research Applications

Pharmacokinetics and Metabolism

O-Desmethylverapamil (D-703) has been a subject of interest in understanding the metabolic pathways and enzyme interactions of drugs within the human body. Research has shown that O-Desmethylverapamil is one of the metabolites of Verapamil, indicating its importance in the study of drug metabolism and the role of cytochrome P450 enzymes. Specifically, studies have highlighted the differential mechanism-based inhibition of CYP3A4 and CYP3A5 by Verapamil and its metabolites, including O-Desmethylverapamil, shedding light on the potential for interindividual variability associated with Verapamil-mediated drug interactions (Wang, Jones, & Hall, 2005).

Interaction with P-glycoprotein

O-Desmethylverapamil has been examined for its interaction with P-glycoprotein, a crucial efflux transporter that influences drug absorption, distribution, and elimination. Characterization of Verapamil and its major metabolites, including O-Desmethylverapamil, as substrates and inhibitors of P-glycoprotein, contributes to a deeper understanding of drug-drug interactions and the role of P-glycoprotein in drug disposition and resistance, especially in the context of cancer chemotherapy (Pauli-Magnus et al., 2000).

Role in Drug-Drug Interaction Studies

The metabolite's significance extends into drug-drug interaction studies, where O-Desmethylverapamil, among other metabolites, is considered in the development of physiologically based pharmacokinetic models. These models aim to predict how drugs interact within the body, taking into account the complex interplay between different drugs, their metabolites, and the body's biological systems. The inclusion of O-Desmethylverapamil in such models aids in the accurate prediction of drug interactions, especially those involving cytochrome P450 enzymes and P-glycoprotein, which are pivotal for ensuring the safety and efficacy of pharmacotherapy (Hanke et al., 2020).

Mechanism of Action

Target of Action

D-703, also known as O-Desmethylverapamil, is a derivative of Verapamil . Verapamil is a non-dihydropyridine calcium channel blocker used in the treatment of angina, arrhythmia, and hypertension

Mode of Action

The mode of action of D-703 is likely similar to that of Verapamil, given their chemical relationship. Verapamil inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle . This inhibition prevents the contraction of these muscles, leading to the relaxation and dilation of blood vessels throughout the peripheral circulation . This lowers systemic vascular resistance, also known as afterload .

Biochemical Pathways

Calcium signaling is crucial for various cellular processes, including muscle contraction, neurotransmitter release, and cell growth . By blocking calcium channels, D-703 could potentially disrupt these processes.

Pharmacokinetics

Verapamil, from which d-703 is derived, undergoes extensive first-pass metabolism, with less than 5% of the parent drug excreted unchanged . Verapamil is a racemic mixture of R- and S-enantiomers, with the S-enantiomer cleared more rapidly than the R-enantiomer . The main types of metabolic reactions are N-dealkylation, N-demethylation, and O-demethylation . It can be inferred that D-703 may have similar ADME properties.

Result of Action

Based on the action of verapamil, it can be inferred that d-703 may cause relaxation and dilation of blood vessels, leading to a decrease in blood pressure . In the context of cancer treatment, LOAd703, an oncolytic adenovirus, has been shown to induce anti-tumor cytotoxic T-cell responses, reduce myeloid-derived suppressor cell (MDSC) infiltration, and induce tumor regression in preclinical studies .

properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(4-hydroxy-3-methoxyphenyl)-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-10-22(29)24(17-21)31-5)13-7-14-28(3)15-12-20-8-11-23(30-4)25(16-20)32-6/h8-11,16-17,19,29H,7,12-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKVZSXOMGNZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893313
Record name alpha-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-4-hydroxy-3-methoxy-alpha-(1-methylethyl)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Desmethylverapamil (D-703)

CAS RN

67018-80-8
Record name D-703
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-4-hydroxy-3-methoxy-alpha-(1-methylethyl)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-703
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y85567OK6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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